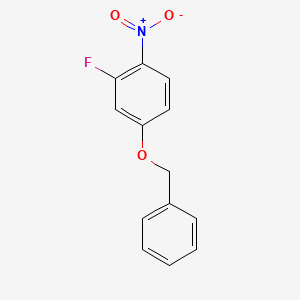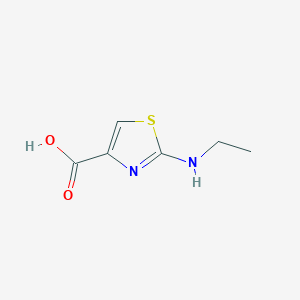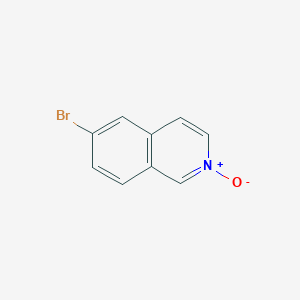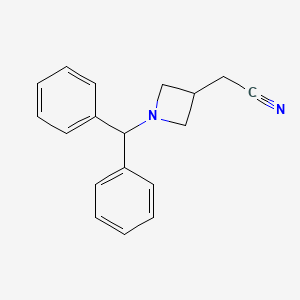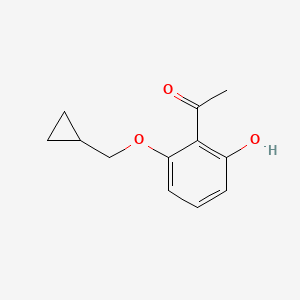
3-(Benzyloxy)-N-methylaniline
Übersicht
Beschreibung
3-(Benzyloxy)-N-methylaniline is a chemical compound that can be associated with various research areas, including the synthesis of dyes, pharmaceuticals, and other organic molecules. It is characterized by the presence of a benzyloxy group attached to the aniline ring, which is further substituted with a methyl group on the nitrogen atom. This structure is relevant to the field of organic chemistry due to its potential reactivity and applications in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of compounds related to 3-(Benzyloxy)-N-methylaniline can involve various strategies. For instance, benzylic azides can be converted into N-methylanilines using a Bronsted or Lewis acid and Et3SiH, as demonstrated in the synthesis of N-methyl-4-n-butylaniline . Similarly, the synthesis of N-alkyl-substituted quaternary ammonium salts, which are precursors to cyanine dyes, involves the introduction of an alkyl chain to the nitrogen atom of heterocyclic compounds . Although these methods do not directly describe the synthesis of 3-(Benzyloxy)-N-methylaniline, they provide insight into the types of reactions that could be employed for its preparation.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Benzyloxy)-N-methylaniline has been characterized using various spectroscopic techniques. For example, the crystal and molecular structure of N-benzyloxycarbonyl-α-aminoisobutyryl-L-prolyl methylamide was determined using X-ray diffraction, revealing a type III β-turn conformation in the peptide backbone . In another study, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction and density functional theory (DFT) calculations . These studies highlight the importance of structural analysis in understanding the properties and reactivity of organic molecules.
Chemical Reactions Analysis
The reactivity of the N-methylaniline moiety can be influenced by the presence of substituents on the benzene ring. For example, the reactivity of the 2,3-epoxypropyl group in N-(2,3-epoxypropyl)-N-methylaniline was found to depend on the structure and substituents of the benzene ring . Additionally, the synthesis of benzofuran-2(3H)-ones via a cascade [3 + 2] annulation of N-aryloxyacetamides with 3-(hetero)arylpropiolic acids demonstrates the potential for complex reactions involving N-methylaniline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of molecules related to 3-(Benzyloxy)-N-methylaniline can be deduced from studies on similar compounds. For instance, the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide were calculated using DFT . The vibrational spectroscopy and DFT studies of (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide provided complete vibrational assignments and harmonic force constants, which are essential for understanding the reactivity and stability of the molecule . These analyses are crucial for predicting the behavior of 3-(Benzyloxy)-N-methylaniline in various chemical environments.
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical and Medicinal Chemistry
- A compound similar to “3-(Benzyloxy)-N-methylaniline”, known as “1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one” has been synthesized for use in pharmaceutical and medicinal chemistry .
- The compound was synthesized by coupling with aromatic substituted aldehyde .
- The synthesized compounds were screened for antimicrobial activity .
-
Drug Development and Enzyme Studies
- “(3s)-3-(Benzyloxy)-L-Aspartic Acid” is a versatile chemical compound used in various scientific research.
- Its intricate structure allows for diverse applications, such as drug development, enzyme studies, and peptide synthesis.
-
Inhibitors of the Salicylate Synthase from M. Tuberculosis
-
Benzylic Oxidations and Reductions
- The benzylic hydrogens of alkyl substituents on a benzene ring, such as in “3-(Benzyloxy)-N-methylaniline”, are activated toward free radical attack . This activation is supported by the susceptibility of alkyl side-chains to oxidative degradation . This property can be utilized in various chemical reactions, including SN1, SN2, and E1 reactions .
-
Pharmaceutical Intermediate
Safety And Hazards
This involves understanding the potential risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Zukünftige Richtungen
This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanism of action.
Please consult with a chemistry professional or refer to specific scientific literature for detailed information.
Eigenschaften
IUPAC Name |
N-methyl-3-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFJOCBTUYEOOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625570 | |
| Record name | 3-(Benzyloxy)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-N-methylaniline | |
CAS RN |
33905-38-3 | |
| Record name | 3-(Benzyloxy)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





